molecular formula C12H12N2O2 B4035067 methyl (2-methyl-4-quinolinyl)carbamate

methyl (2-methyl-4-quinolinyl)carbamate

Cat. No.: B4035067
M. Wt: 216.24 g/mol
InChI Key: BJJKMYVRZFCFFT-UHFFFAOYSA-N
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Description

Methyl (2-methyl-4-quinolinyl)carbamate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.089877630 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : A protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates was developed. This process facilitates the efficient synthesis of key structural motifs in bioactive products under mild, metal- and base-free conditions (Xie et al., 2019).

Synthesis and Photophysics of Donor−Acceptor Conjugated Polymers : The study introduced carbazole−quinoline and phenothiazine−quinoline copolymers, highlighting their potential in material science for applications requiring large intramolecular charge transfer, which is pivotal for developing advanced electronic and optoelectronic devices (Jenekhe et al., 2001).

Medicinal Chemistry and Pharmacology

Acetylcholinesterase Inhibitors : Novel inhibitors of acetylcholinesterase based on carbamic acid quinolin-6-yl esters were identified, showing potential for the treatment of Alzheimer's disease and related cognitive impairments. These compounds have shown cognitive improvements comparable to standard drugs (Decker, 2007).

Anticancer Activity : Quinoline imidoselenocarbamate EI201 was found to inhibit the PI3K/AKT/mTOR pathway, indicating potential for treating cancers with aberrant upregulation of these pathways. It targets cancer stem cells, showing significant antitumor activity both in vitro and in vivo (Ibáñez et al., 2012).

Antibacterial Activities : Methyl-4-((substituted phenyl) [6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and showed potent inhibitory activity against various bacterial strains, demonstrating their potential as novel antibacterial agents (Murthy et al., 2011).

Environmental Science and Biosensing

Amperometric Biosensing of Pesticides : A tyrosinase screen-printed biosensor was optimized for the determination of carbamates and organophosphorus pesticides, showcasing the application of these compounds in environmental monitoring and food safety (Albuquerque & Ferreira, 2007).

Properties

IUPAC Name

methyl N-(2-methylquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(14-12(15)16-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJKMYVRZFCFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.